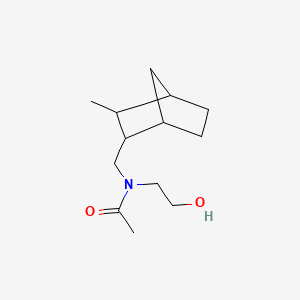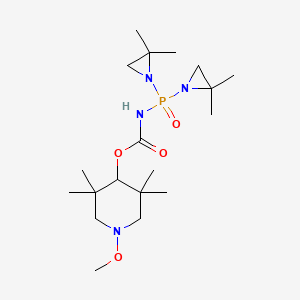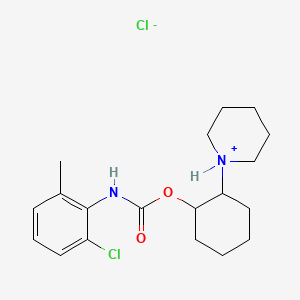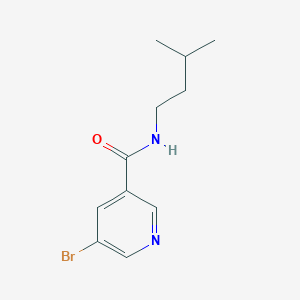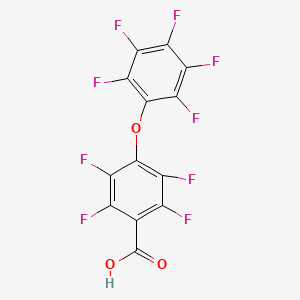
2,3,5,6-Tetrafluoro-4-(pentafluorophenoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)-: is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)- typically involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with 2,3,4,5,6-pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the phenol to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The phenoxy group can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Formation of substituted aromatic compounds.
Oxidation and Reduction: Formation of alcohols, carboxylates, or other oxidized products.
Coupling Reactions: Formation of biaryl or polyaryl compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its electron-withdrawing fluorine atoms, which can stabilize metal complexes.
Materials Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine:
Drug Development: The compound’s unique structure can be explored for potential pharmaceutical applications, such as enzyme inhibitors or receptor modulators.
Industry:
Coatings and Surface Treatments: The compound can be used in the development of specialized coatings that require high resistance to chemicals and heat.
Mécanisme D'action
The mechanism by which benzoic acid, 2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)- exerts its effects is largely dependent on its interaction with other molecules. The multiple fluorine atoms can create strong dipole interactions, influencing the compound’s binding affinity to various molecular targets. In catalysis, the electron-withdrawing nature of fluorine can stabilize transition states, enhancing reaction rates.
Comparaison Avec Des Composés Similaires
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
- 2,3,4,5,6-Pentafluorobenzoic acid
Uniqueness:
- Benzoic acid, 2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)- is unique due to the combination of both tetrafluorobenzoic acid and pentafluorophenoxy groups. This dual fluorination significantly enhances its chemical stability and reactivity compared to other fluorinated benzoic acids .
Propriétés
Numéro CAS |
14055-52-8 |
|---|---|
Formule moléculaire |
C13HF9O3 |
Poids moléculaire |
376.13 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-(2,3,4,5,6-pentafluorophenoxy)benzoic acid |
InChI |
InChI=1S/C13HF9O3/c14-2-1(13(23)24)3(15)8(20)11(7(2)19)25-12-9(21)5(17)4(16)6(18)10(12)22/h(H,23,24) |
Clé InChI |
LKYHSVZYRDQLGY-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)OC2=C(C(=C(C(=C2F)F)F)F)F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


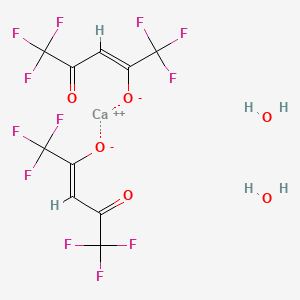
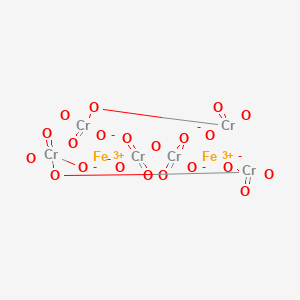
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)

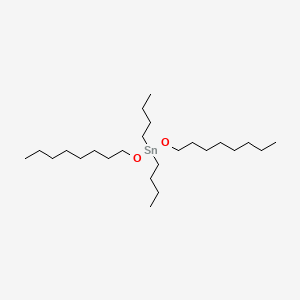
![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)
![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)

![2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
